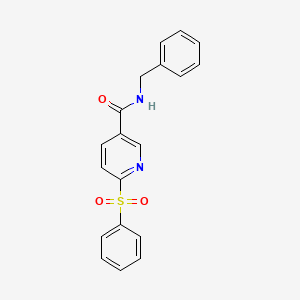

6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide

Description

6-(Benzenesulfonyl)-N-benzylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a benzenesulfonyl group at the 6-position and an N-benzyl carboxamide moiety at the 3-position. This structure combines sulfonamide and carboxamide functionalities, which are often associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-19(21-13-15-7-3-1-4-8-15)16-11-12-18(20-14-16)25(23,24)17-9-5-2-6-10-17/h1-12,14H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNZEBJORNBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of nicotinic acid with benzylamine to form N-benzyl nicotinamide. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated its effectiveness against A431 and A549 cell lines, with mechanisms involving the modulation of inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Properties:

The compound also displays anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Enzyme Inhibition:

The compound's ability to inhibit specific enzymes is a key aspect of its therapeutic potential. It has been found to interact with molecular targets involved in signal transduction pathways related to inflammation and cell survival, including AKT and ERK pathways .

Materials Science

Development of Novel Materials:

Due to its unique chemical structure, this compound is being explored for the development of new materials with specific electronic and optical properties. Its potential applications include organic electronics and photonic devices, where its structural characteristics can be leveraged to enhance performance .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of similar benzenesulfonamide derivatives. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition of cancer cell growth in vitro, particularly against breast cancer cells (MDA-MB-468) and leukemia cells (CCRF-CM) . The study utilized the US National Cancer Institute's protocol for screening against a panel of sixty cancer cell lines.

Study 2: Inhibition of Carbonic Anhydrases

Another research effort focused on synthesizing derivatives incorporating benzenesulfonamides aimed at inhibiting carbonic anhydrases (CAs). These compounds were evaluated for their efficacy against various isoforms, revealing promising results that suggest potential therapeutic applications in conditions like glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The phenylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physical Properties

The following table summarizes critical differences between 6-(benzenesulfonyl)-N-benzylpyridine-3-carboxamide and related compounds:

Functional Group Analysis

- Sulfonamide vs. Sulfonamides are known for their stability and ability to participate in hydrogen bonding, which may improve target affinity .

- Pyridine vs. Piperidine Cores : Pyridine-based compounds (e.g., ) often exhibit stronger π-π stacking interactions with biological targets compared to saturated piperidine derivatives (), which may influence selectivity .

Physicochemical Limitations

- The high melting points of carboxamide derivatives (e.g., 176–179°C in ) suggest strong intermolecular hydrogen bonding, which may limit solubility. The target compound’s solubility profile remains uncharacterized but could be intermediate between sulfonyl chlorides (low polarity, ) and polar carboxamides.

Biological Activity

6-(Benzenesulfonyl)-N-benzylpyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 344.38 g/mol

This compound features a pyridine ring substituted with a benzenesulfonyl group and a benzyl moiety, which are crucial for its biological activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, related benzenesulfonamide derivatives have shown effectiveness against various cancer cell lines .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vivo, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : The inhibition of AChE could imply neuroprotective properties, beneficial in conditions like Alzheimer's disease .

Research Findings and Case Studies

A review of available literature reveals several studies exploring the biological activities of related compounds:

- In Vitro Studies : Research has shown that certain N-benzylpyridine derivatives exhibit AChE inhibitory activities with IC values in the nanomolar range. For example, one study reported an IC value of 7.5 nM for a related compound .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. One study indicated that PDE inhibitors derived from pyridine structures significantly reduced inflammation markers in rodent models .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.